(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S828901
CAS No.
848488-70-0
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]...

CAS Number

848488-70-0

Product Name

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

LRUFZHMJIBJMPC-RNFRBKRXSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)O2

Organic Synthesis

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate functions as a valuable building block in organic synthesis. The presence of the Boc protecting group (tert-Butyl) and the cyclic structure allows for targeted modifications to create more complex molecules. Studies have shown its utility in synthesizing various compounds, including:

  • Peptides containing hydroxyproline residues []

Medicinal Chemistry

The structural features of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate make it a potential candidate for drug discovery. Research suggests its potential for:

  • Modulating biological processes due to its structural similarity to naturally occurring molecules

Biological Studies

The compound's cyclic structure and functional groups might influence biological activity. Some studies have explored its potential role in:

  • Investigating protein-ligand interactions due to its ability to bind to specific molecules []

XLogP3

1

Wikipedia

Tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Dates

Modify: 2023-08-16

Explore Compound Types